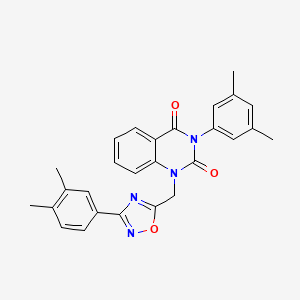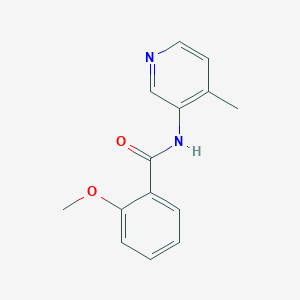![molecular formula C20H21FN2S B2627012 4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline] CAS No. 893786-15-7](/img/structure/B2627012.png)
4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains a quinazoline moiety, a cyclohexane ring, and a 4-fluorobenzylthio group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps, including the formation of the quinazoline core, the introduction of the spiro cyclohexane ring, and the attachment of the 4-fluorobenzylthio group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinazoline core through cyclization of appropriate precursors.
Spiro Formation: Introduction of the spiro cyclohexane ring using suitable reagents and conditions.
Thioether Formation: Attachment of the 4-fluorobenzylthio group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxides or sulfones.
Reduction: Reduction of the quinazoline core to form dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions to achieve desired substitutions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] involves its interaction with specific molecular targets and pathways. The quinazoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The 4-fluorobenzylthio group may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole: Contains a similar 4-fluorobenzylthio group but with a different core structure.
3-Thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine: Features a quinazoline moiety and a thioether group but with a triazole ring.
Uniqueness
4’-((4-fluorobenzyl)thio)-1’H-spiro[cyclohexane-1,2’-quinazoline] is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the quinazoline core, cyclohexane ring, and 4-fluorobenzylthio group makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2S/c21-16-10-8-15(9-11-16)14-24-19-17-6-2-3-7-18(17)22-20(23-19)12-4-1-5-13-20/h2-3,6-11,22H,1,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCWPZXPXHMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2626937.png)
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)


![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)



![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
